molecular formula C12H20Cl2N4 B1393008 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride CAS No. 1233513-21-7

8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

Cat. No. B1393008
M. Wt: 291.22 g/mol
InChI Key: WHYDDYPWWZXXSK-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride, referred to as 8-Piperazine-1,7-naphthyridine (8-PN), is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. The compound was first isolated from the plant Piper nigrum in 1971 and has since been used in a variety of research projects, including organic synthesis, biochemistry, and pharmacology. 8-PN is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, and it has been studied for its potential uses in drug design, medical imaging, and cancer research. In

Scientific Research Applications

  • Serotonin Receptor Antagonism : A study by Mahesh, Perumal, and Pandi (2004) demonstrates the synthesis of compounds related to 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride, highlighting their potential as serotonin 5-HT3 receptor antagonists. This research suggests applications in conditions influenced by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

  • Antibacterial Activity : Kiely et al. (1991) explored the synthesis and activity of related quinolone and naphthyridine antibacterial agents, indicating their effectiveness against a range of Gram-negative and Gram-positive organisms. This research points to potential applications in developing new antibacterial treatments (Kiely et al., 1991).

  • Synthesis of Novel Derivatives : Chu and Claiborne (1991) described the synthesis of derivatives including the piperazin-1-yl group, underscoring the versatility in creating new compounds for various biochemical applications (Chu & Claiborne, 1991).

  • Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a related hydrochloride salt. Such studies are critical in understanding the molecular and crystalline properties of these compounds, which can inform their applications in various fields (Ullah & Stoeckli-Evans, 2021).

  • Antidepressant-Like Activity : Dhar, Mahesh, Jindal, and Bhatt (2015) explored piperazine analogs of naphthyridine-3-carboxamides as 5-HT3 receptor antagonists with potential antidepressant-like activity. This suggests the role of these compounds in psychiatric and neurological research (Dhar, Mahesh, Jindal, & Bhatt, 2015).

Safety And Hazards

The safety data sheet for 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride is not available in the retrieved sources .

Future Directions

The future directions for the research and application of 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride are not specified in the retrieved sources .

properties

IUPAC Name

8-piperazin-1-yl-1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-2-10-3-5-15-12(11(10)14-4-1)16-8-6-13-7-9-16;;/h3,5,13-14H,1-2,4,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDDYPWWZXXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC=C2)N3CCNCC3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

CAS RN

1233513-21-7
Record name 8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
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8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
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8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
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8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 5
8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 6
8-(Piperazin-1-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine dihydrochloride

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